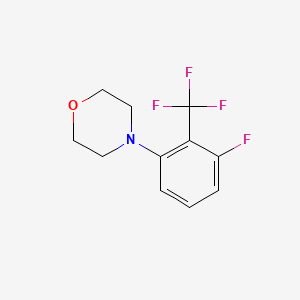

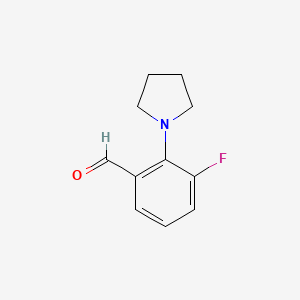

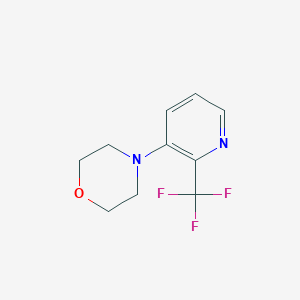

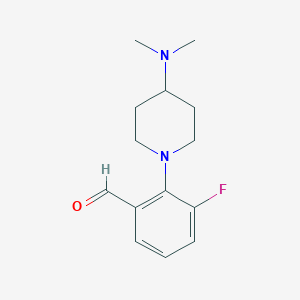

![molecular formula C19H12BrNO3 B1402117 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-73-3](/img/structure/B1402117.png)

1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Overview

Description

The compound “1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C20H18BrNO2 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H18BrNO2/c1-20 (2)13-22 (19 (20)24)17-9-7-15 (8-10-17)18 (23)11-6-14-4-3-5-16 (21)12-14/h3-12H,13H2,1-2H3/b11-6+ . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 384.27 .Scientific Research Applications

Luminescent Polymers

The synthesis and properties of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit have been explored for their highly luminescent characteristics. These polymers exhibit strong fluorescence with high quantum yields, making them suitable for applications in organic electronics and photonics (Zhang & Tieke, 2008). The versatility in their synthesis via palladium-catalyzed Suzuki coupling allows for the adjustment of optical and electrochemical properties, which is crucial for designing materials with specific functionalities.

Photoluminescent Conjugated Polymers

A series of π-conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units has been developed. These materials show promising photoluminescence properties, indicated by their strong emission in the orange spectrum when dissolved in organic solvents. The good solubility and processability into thin films suggest their potential use in electronic applications, particularly in light-emitting diodes and photovoltaic devices (Beyerlein & Tieke, 2000).

Corrosion Inhibition

Derivatives of 1H-pyrrole-2,5-dione, including those with bromophenyl groups, have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic environments. Their adsorption on metal surfaces is primarily governed by chemisorption, contributing to the formation of protective layers against corrosion. This application is significant in extending the lifespan of metal components in industrial systems (Zarrouk et al., 2015).

Electronic and Photovoltaic Applications

The development of conjugated polymers based on pyrrolo[3,4-c]pyrrole-1,4-dione derivatives for use in electronic and photovoltaic applications has been an area of active research. These materials' high electron affinity and ability to form stable semiconducting films are particularly advantageous for fabricating efficient organic solar cells and electronic devices (Hu et al., 2015).

Metallo-Supramolecular Polymers

Metal-directed self-assembly of polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) derivatives has led to the creation of metallo-supramolecular polymers with unique optical and electronic properties. These polymers are of interest for their potential applications in optoelectronic devices, highlighting the versatility of DPP derivatives in constructing complex functional materials (Chen et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact a poison center or doctor .

Mechanism of Action

Target of Action

The primary target of this compound is Monoamine Oxidase B (MAO-B) and acetylcholinesterase . These enzymes play crucial roles in the nervous system. MAO-B is involved in the breakdown of dopamine, a neurotransmitter that plays a significant role in mood and movement. Acetylcholinesterase is responsible for the breakdown of acetylcholine, another neurotransmitter that plays a key role in muscle activation, memory formation, and learning.

Mode of Action

The compound interacts with its targets by inhibiting their activity . It binds to the active sites of these enzymes, preventing them from breaking down their respective neurotransmitters. This results in an increase in the levels of these neurotransmitters, which can have various effects on the body’s nervous system.

Biochemical Pathways

By inhibiting MAO-B and acetylcholinesterase, the compound affects several biochemical pathways. The increased levels of dopamine can affect mood and movement, potentially having an impact on conditions like depression and Parkinson’s disease. The increased levels of acetylcholine can enhance memory formation and learning, which could potentially be beneficial in conditions like Alzheimer’s disease .

Pharmacokinetics

The compound’s inhibitory effects on mao-b and acetylcholinesterase suggest that it is able to cross the blood-brain barrier and exert its effects on the central nervous system .

Result of Action

The inhibition of MAO-B and acetylcholinesterase by this compound leads to increased levels of dopamine and acetylcholine in the brain. This can result in improved mood, better control of movement, enhanced memory formation, and improved learning . These effects suggest that the compound could potentially be used as a treatment for neurological conditions like depression, Parkinson’s disease, and Alzheimer’s disease.

properties

IUPAC Name |

1-[4-[(E)-3-(2-bromophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrNO3/c20-16-4-2-1-3-13(16)7-10-17(22)14-5-8-15(9-6-14)21-18(23)11-12-19(21)24/h1-12H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGUGTACPVVCHU-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

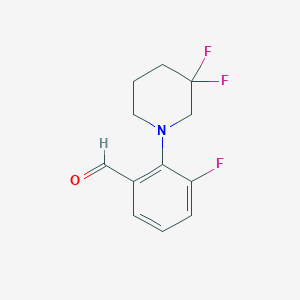

![2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402037.png)